4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
Description
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-7-8-15(13(2)9-12)19-11-14(10-18)22(20,21)17-6-4-3-5-16(17)19/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGQPBEHCNWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the oxidation of benzo[b][1,4]thiazines under mild conditions. A peroxide-free reaction protocol has been developed for this purpose, which allows for the synthesis of a library of benzo[b][1,4]thiazine 1,1-dioxide derivatives with broad functionalities . The reaction conditions are designed to be mild and efficient, ensuring high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used to convert the thiazine to its sulfone derivative.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives and various substituted benzo[b][1,4]thiazine compounds, which exhibit enhanced biological activities.
Scientific Research Applications
Biology: It has shown promising antimicrobial activity against various bacterial strains.
Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents due to their biological activities.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with multiple biological targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of the target compound and analogues from the literature:
Key Comparative Insights
Substituent Effects
- Aromatic Substituents: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the 2,4-difluorophenyl group in , which introduces electronegative fluorine atoms. Methyl groups (electron-donating) increase steric bulk and may reduce polarity, while fluorine (electron-withdrawing) improves metabolic stability and binding specificity in pharmaceuticals.
Functional Groups :
- Carbonitrile (-CN) vs. Carboxamide (-CONH-) : The carboxamide in enables hydrogen bonding, improving aqueous solubility, whereas the carbonitrile in the target compound offers greater chemical stability but lower solubility.
- Carboxylate ester (-COOCH₃) : The ester in increases lipophilicity compared to the carbonitrile, favoring membrane permeability but reducing hydrolytic stability.
Physical and Chemical Properties
- Density and Boiling Points : The target compound’s predicted density (~1.5 g/cm³) aligns with (1.543 g/cm³), reflecting similarities in aromatic stacking. The high boiling points (~700°C) for both compounds arise from strong intermolecular forces (e.g., sulfone dipole interactions, π-π stacking).
- Acidity (pKa) : The carbonitrile in the target compound is predicted to have a lower pKa (-2.0) than the carboxamide in (-1.78), consistent with the stronger electron-withdrawing nature of -CN.
Structural and Crystallographic Features
- The thiazole core in lacks the fused benzene ring and sulfone groups of benzothiazine derivatives, resulting in weaker π-π interactions and lower molecular weight.
- The sulfone group (common in the target compound, , and ) increases polarity and oxidative stability, making these compounds suitable for applications requiring resistance to metabolic degradation.
Biological Activity
The compound 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, characterized by its complex heterocyclic structure. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Synthesis
The structural formula of 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide features a thiazine ring fused with a benzo ring, along with a carbonitrile group and a sulfonyl moiety. The synthesis typically involves multi-step organic reactions, including condensation of thiazine precursors with substituted phenyl groups followed by nitrilation or carbonitrilation steps. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities that may be leveraged for therapeutic applications:
- Antimicrobial Properties : The compound shows potential as an antimicrobial agent, suggesting its utility in treating infections or serving as a scaffold for designing new antibiotics.
- Metabolic Modulation : It may act as a lead compound for developing drugs targeting metabolic disorders like diabetes by modulating insulin release through K(ATP) channel activity.
- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as ion channels, impacting cellular processes related to insulin release and microbial inhibition .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of benzothiazine compounds, including 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide. The results demonstrated that the compound exhibited notable antibacterial effects against several strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Metabolic Effects
In vitro studies have shown that the compound can inhibit glucose-stimulated insulin release from pancreatic beta cells. This effect is mediated through the activation of K(ATP) channels, leading to hyperpolarization of the beta cell membrane potential. The potency of this action varies among different derivatives but indicates a promising avenue for diabetes treatment .
Structure-Activity Relationship (SAR)
The unique combination of the dimethylphenyl group and specific substitution patterns in this compound distinguishes it from other derivatives. Structure-activity relationship studies suggest that modifications to the thiazine core can significantly alter biological activity. For instance, compounds with additional halogen substitutions showed enhanced antimicrobial potency compared to unsubstituted analogs.
Q & A
Q. What are the optimal synthetic routes for 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, and how can reaction yields be maximized?
The compound can be synthesized via multi-component reactions or catalytic pathways. For example, thiazine precursors may undergo cyclization with nitrile-containing reagents under controlled conditions. Key variables include solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts like DABCO or silver oxide, which stabilize intermediates and reduce side reactions . Yield optimization often requires iterative adjustments to molar ratios (e.g., 1:1.2 for precursor to nitrile agent) and reaction time (6–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- NMR : Use - and -NMR to confirm aromatic proton environments (e.g., 2,4-dimethylphenyl substituents) and sulfone groups. Overlapping signals in the δ 6.5–8.0 ppm range may require 2D-COSY or HSQC for resolution .
- IR : Key peaks include S=O stretching (~1350–1150 cm) and C≡N (~2240 cm).
- MS : High-resolution ESI-MS can differentiate between the molecular ion ([M+H]) and fragmentation products (e.g., loss of SO) .
Q. How can researchers assess the compound’s biological activity in early-stage studies?
Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For cytotoxicity, employ MTT or resazurin assays in cell lines (e.g., HeLa, HEK293). Dose-response curves (1–100 µM) and IC calculations are critical. Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (triplicate runs, p < 0.05) minimize false positives .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?
Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states and electron density distributions. For example, Fukui indices identify nucleophilic/electrophilic sites on the thiazine ring, aiding in predicting regioselectivity during functionalization. Molecular dynamics simulations (e.g., in GROMACS) can also assess solvent effects on reaction pathways .
Q. What strategies resolve contradictory data between theoretical predictions and experimental outcomes in synthesis?
- Case Study : If DFT predicts preferential nitrile group attack at C2 but experiments show C3 functionalization, re-examine solvent effects (implicit vs. explicit solvation models) or check for steric hindrance from the 2,4-dimethylphenyl group.
- Experimental Validation : Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation and confirm mechanistic hypotheses .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives.
- Pathway Analysis : RNA-seq or proteomics after compound treatment can reveal upregulated/downregulated genes (e.g., apoptosis markers like caspase-3).
- Structural Biology : Co-crystallize the compound with target proteins (e.g., X-ray crystallography at 2.0 Å resolution) to map binding interactions .
Q. What advanced techniques characterize the compound’s solid-state properties, and how do they influence formulation?
- PXRD : Assess crystallinity and polymorphism. Amorphous forms may enhance solubility but reduce stability.
- DSC/TGA : Determine melting points (e.g., 143–152°C) and thermal decomposition profiles.
- Solubility Studies : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Poor solubility may necessitate co-crystallization with cyclodextrins .
Methodological Considerations
Q. How should researchers design a DOE (Design of Experiments) to optimize reaction conditions?
A fractional factorial design (e.g., 2) can test variables: temperature (X1), catalyst loading (X2), solvent polarity (X3), and reaction time (X4). Responses include yield (%) and purity (HPLC area%). ANOVA identifies significant factors (p < 0.05), and response surface methodology (RSM) pinpoints optimal conditions .
Q. What protocols ensure reproducibility in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
